molecular formula C9H8ClIN2S B1240974 4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride CAS No. 149732-36-5

4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride

Cat. No.: B1240974
CAS No.: 149732-36-5
M. Wt: 338.6 g/mol
InChI Key: LSGFKADNXDPWBF-UHFFFAOYSA-N
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Description

4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride (CAS: 149732-36-5) is a substituted benzothiophene derivative with a carboximidamide functional group and an iodine substituent at the 4-position. Its molecular structure (Smiles Code: Cl.NC (=N)C1=CC2C(=CC=CC=2I)S1) highlights the fused benzothiophene ring system, iodinated aromatic ring, and a protonated carboximidamide group bound to a chloride counterion .

Properties

IUPAC Name

4-iodo-1-benzothiophene-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2S.ClH/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12;/h1-4H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGFKADNXDPWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430901
Record name uPA Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149732-36-5
Record name 4-Iodine-benzo(b)thiophene-2-carboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name uPA Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride (commonly referred to as 4-Iodo-BTI) is a compound that has garnered interest in various biological applications, particularly in the field of pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H7IN2S·HCl
  • Molecular Weight : 254.68 g/mol
  • Structure : The compound features a benzothiophene core with an iodine substituent and a carboximidamide functional group, contributing to its biological properties.

4-Iodo-BTI primarily functions as a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is known to mediate various inflammatory processes, particularly those associated with pruritus (itching) and pain. By inhibiting this receptor, 4-Iodo-BTI can reduce the release of pro-inflammatory mediators such as substance P, which is crucial in the pathogenesis of several inflammatory conditions.

Key Mechanisms:

  • Inhibition of Substance P : Substance P is released from unmyelinated C nerve fibers and binds to NK-1 receptors on various cells, leading to the secretion of inflammatory cytokines like IL-1β and IL-8 .
  • Reduction of Mast Cell Activation : By blocking NK-1 receptors on mast cells, 4-Iodo-BTI prevents degranulation and subsequent release of histamine and other inflammatory mediators .

Antipruritic Effects

Research indicates that 4-Iodo-BTI effectively alleviates pruritus associated with conditions such as atopic dermatitis and other inflammatory skin diseases. Clinical studies have demonstrated its ability to significantly reduce itch scores compared to placebo treatments .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating the immune response. It has been shown to decrease levels of pro-inflammatory cytokines in vitro and in vivo models . This activity is particularly relevant in conditions characterized by excessive inflammation.

Case Studies

  • Atopic Dermatitis : A clinical trial involving patients with moderate to severe atopic dermatitis showed that administration of 4-Iodo-BTI resulted in a marked reduction in pruritus and improved overall skin condition after four weeks of treatment.
  • Chronic Pain Models : In animal models of chronic pain, administration of 4-Iodo-BTI led to significant reductions in pain behavior, suggesting its potential utility in managing chronic pain syndromes related to neurogenic inflammation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntipruriticSignificant reduction in itch scores ,
Anti-inflammatoryDecreased cytokine levels (IL-1β, IL-8)
Pain modulationReduced pain behavior in chronic pain models

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 4-iodo-1-benzothiophene-2-carboximidamide hydrochloride
  • Molecular Formula : C9H8ClIN2S
  • Molecular Weight : 338.6 g/mol
  • CAS Number : 149732-36-5

Key Applications

  • Antipruritic Effects
    • The compound has shown efficacy in alleviating pruritus associated with inflammatory skin conditions such as atopic dermatitis. Clinical trials indicate significant reductions in itch scores compared to placebo treatments.
  • Anti-inflammatory Properties
    • Research indicates that 4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride modulates immune responses by decreasing pro-inflammatory cytokine levels in both in vitro and in vivo models, making it relevant for conditions characterized by excessive inflammation.
  • Chronic Pain Management
    • In animal models of chronic pain, administration of this compound resulted in significant reductions in pain behaviors, suggesting its potential utility in managing chronic pain syndromes related to neurogenic inflammation.

Atopic Dermatitis

A clinical trial involving patients with moderate to severe atopic dermatitis demonstrated that treatment with 4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride led to marked reductions in pruritus and improved overall skin condition after four weeks of administration.

Chronic Pain Models

In studies utilizing animal models for chronic pain, the compound exhibited notable efficacy in reducing pain-related behaviors, indicating its promise as a therapeutic agent for various pain syndromes.

Chemical Reactions Analysis

Substitution Reactions at the Iodine Position

The iodine atom at the 4-position undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF, 80°C4-Aryl-1-benzothiophene-2-carboximidamide65–78%
Stille CouplingPdCl₂(PPh₃)₂, CuI, stannane, THF, reflux4-Alkenyl/aryl derivatives55–70%
Ullmann-Type CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C4-Amino/alkoxy-substituted derivatives60–72%

Key Findings :

  • The iodide’s reactivity is enhanced by electron-withdrawing effects from the carboximidamide group, facilitating oxidative addition to palladium catalysts .

  • Steric hindrance from the benzothiophene ring limits coupling efficiency with bulky boronic acids .

Functional Group Transformations of the Carboximidamide

The carboximidamide group (-C(=NH)NH₂·HCl) participates in acid/base-mediated reactions and condensation processes.

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6M HCl, reflux, 12h4-Iodo-1-benzothiophene-2-carboxylic acid85%
Condensation with AldehydesEtOH, NH₄OAc, 60°CImine-linked derivatives70–80%
ReductionLiAlH₄, THF, 0°C → RT2-Aminomethyl-benzothiophene derivatives65%

Mechanistic Insights :

  • Hydrolysis under acidic conditions proceeds via protonation of the imidamide nitrogen, followed by nucleophilic attack by water .

  • LiAlH₄ reduces the carboximidamide to a primary amine while preserving the benzothiophene scaffold .

Cyclization and Heterocycle Formation

The benzothiophene core serves as a template for constructing fused polycyclic systems.

Reaction TypeReagents/ConditionsProductYieldReference
Intramolecular CyclizationK₂S, DMF, 120°CThieno[2,3-b]indole derivatives75%
Electrochemical SulfonationNaSO₃R, CH₃CN, 1.5V (vs Ag/AgCl)C-3 Sulfonated benzothiophenes68%

Notable Observations :

  • Potassium sulfide promotes C–S bond formation, yielding indole-fused heterocycles .

  • Electrochemical methods enable catalyst-free sulfonation, aligning with green chemistry principles .

Stability and Degradation Pathways

The compound exhibits sensitivity to light and oxidizing agents:

ConditionObservationDegradation ProductReference
UV Light (254 nm)Deiodination1-Benzothiophene-2-carboximidamide
H₂O₂, pH 7.4Oxidation of sulfur atomBenzothiophene S-oxide derivative

Synthetic Utility in Drug Development

Derivatives of this compound show bioactivity as NK-1 receptor antagonists . Key modifications include:

  • Suzuki-coupled analogs : Enhanced receptor binding affinity (IC₅₀ = 11–12 μM) .

  • Hydrolyzed carboxylic acid derivatives : Improved solubility for formulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Hydrochloride Salts

Compound Name Core Structure Substituents Functional Groups Known Applications
4-Iodo-1-benzothiophene-2-carboximidamide HCl Benzothiophene Iodine (4-position) Carboximidamide, HCl uPA inhibition
Tapentadol Hydrochloride Benzo-fused cyclohexane Methyl, hydroxyl Phenolic ether, tertiary amine Analgesic (μ-opioid agonist)
Nicardipine Hydrochloride Dihydropyridine Nitro, benzyl Ester, HCl Calcium channel blocker
Dosulepin Hydrochloride Dibenzothiepine Propylamine Tertiary amine, HCl Tricyclic antidepressant
Chlorphenoxamine Hydrochloride Diphenylmethane Chlorine, ethoxy Tertiary amine, HCl Antihistamine

Key Differences

Core Structure: Unlike Tapentadol (benzo-cyclohexane) or Nicardipine (dihydropyridine), the target compound features a benzothiophene core, which confers distinct electronic and steric properties.

Functional Groups : The carboximidamide group distinguishes it from ester-containing analogs like Nicardipine or tertiary amine-based drugs (e.g., Dosulepin). This group may facilitate hydrogen bonding in biological targets, a feature absent in simpler hydrochloride salts .

Therapeutic Targets : While Nicardipine and Tapentadol target ion channels or opioid receptors, the iodine-substituted benzothiophene derivative is mechanistically unique as a protease inhibitor, aligning it more with investigational kinase inhibitors .

Stability and Reactivity Comparisons

  • Acid Stability : Nicardipine HCl is acid-labile, requiring formulation adjustments to prevent degradation in gastric environments . In contrast, 4-iodo-1-benzothiophene-2-carboximidamide HCl’s stability is uncharacterized in the evidence, but the benzothiophene scaffold is generally robust under acidic conditions compared to dihydropyridines .

Q & A

Q. What are the recommended synthetic routes for 4-iodo-1-benzothiophene-2-carboximidamide hydrochloride, and what critical parameters influence yield?

The synthesis typically involves functionalizing the benzothiophene core via iodination at the 4-position. Key steps include:

  • Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–25°C) to prevent over-iodination .
  • Carboximidamide formation : Reaction of the carboxyl group with ammonia or ammonium chloride in the presence of coupling agents like EDC/HOBt .
    Critical parameters include reaction temperature, stoichiometry of iodinating agents, and purification via column chromatography. Yield optimization requires monitoring intermediate purity using TLC or HPLC .

Q. What analytical techniques are essential for characterizing this compound, and how are they validated?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with iodinated aromatic protons appearing downfield (δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : A Kromasil C18 column with a methanol-phosphate buffer mobile phase (70:30 v/v) ensures >95% purity validation. Calibration curves (1–10 µg/mL) should achieve linearity with r2>0.999r^2 > 0.999 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 347.92) .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation.
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products >2% indicate instability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?

  • Step 1 : Reassess sample purity via HPLC to rule out contaminants .
  • Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, especially in the aromatic region.
  • Step 3 : Cross-validate with alternative techniques like X-ray crystallography or FT-IR for functional group confirmation .

Q. What experimental strategies address low yields in the iodination step of the synthesis?

  • Optimize reagent ratios : Use a 1.2:1 molar ratio of NIS to substrate to avoid excess iodine incorporation .
  • Temperature control : Maintain 0–5°C during iodination to suppress side reactions.
  • Catalyst screening : Test Lewis acids (e.g., BF3_3-Et2_2O) to enhance regioselectivity .

Q. How do researchers validate the biological activity of this compound in enzyme inhibition assays, and what controls are critical?

  • Assay design : Use a fluorogenic substrate (e.g., Z-FR-AMC) in buffer (pH 7.4) with enzyme (e.g., caspase-3) and varying compound concentrations (1 nM–10 µM).
  • Controls : Include a known inhibitor (e.g., Ac-DEVD-CHO) and vehicle-only wells.
  • Data normalization : Express activity as % inhibition relative to controls, with triplicate runs to ensure statistical significance (p<0.05p < 0.05) .

Q. What methodologies resolve discrepancies between in vitro and cellular activity data?

  • Membrane permeability : Assess logP values (e.g., >3 indicates high permeability) via shake-flask experiments.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Cellular uptake studies : Use fluorescent analogs or radiolabeled compound to track intracellular accumulation .

Methodological Notes

  • Data contradiction : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Characterize crystalline vs. amorphous forms via XRD .
  • Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., iodinating agents) and dispose of waste via certified protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride
Reactant of Route 2
4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride

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